molecular formula C10H21NO2 B070589 (S)-2-Amino-2-ethylhexanoic acid ethyl ester CAS No. 164262-42-4

(S)-2-Amino-2-ethylhexanoic acid ethyl ester

Cat. No. B070589
Key on ui cas rn: 164262-42-4
M. Wt: 187.28 g/mol
InChI Key: PUFPKUWTAGCFPT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05663165

Procedure details

A solution of the product from step (c) (1 mole) in 1N aqu. HCl (1.2 moles) was stirred for 10 minutes at room temperature, then washed with toluene. The pH of the remaining aqueous phase was adjusted to 7 using 12.5% w/v sodium hydroxide, then cooled to 10° C., further basified to pH 12 and extracted with toluene. The extracts were combined, washed with brine, dried and evaporated in vacuo. The residue was distilled to give the desired product as an oil (70-80% yield).
Name
product
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
C(=[N:8][C:9]([CH2:19][CH3:20])([CH2:15][CH2:16][CH2:17][CH3:18])[C:10]([O:12][CH2:13][CH3:14])=[O:11])C1C=CC=CC=1.Cl>>[CH2:13]([O:12][C:10](=[O:11])[C:9]([NH2:8])([CH2:19][CH3:20])[CH2:15][CH2:16][CH2:17][CH3:18])[CH3:14]

Inputs

Step One
Name
product
Quantity
1 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=NC(C(=O)OCC)(CCCC)CC
Step Two
Name
Quantity
1.2 mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with toluene
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CCCC)(CC)N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05663165

Procedure details

A solution of the product from step (c) (1 mole) in 1N aqu. HCl (1.2 moles) was stirred for 10 minutes at room temperature, then washed with toluene. The pH of the remaining aqueous phase was adjusted to 7 using 12.5% w/v sodium hydroxide, then cooled to 10° C., further basified to pH 12 and extracted with toluene. The extracts were combined, washed with brine, dried and evaporated in vacuo. The residue was distilled to give the desired product as an oil (70-80% yield).
Name
product
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
C(=[N:8][C:9]([CH2:19][CH3:20])([CH2:15][CH2:16][CH2:17][CH3:18])[C:10]([O:12][CH2:13][CH3:14])=[O:11])C1C=CC=CC=1.Cl>>[CH2:13]([O:12][C:10](=[O:11])[C:9]([NH2:8])([CH2:19][CH3:20])[CH2:15][CH2:16][CH2:17][CH3:18])[CH3:14]

Inputs

Step One
Name
product
Quantity
1 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=NC(C(=O)OCC)(CCCC)CC
Step Two
Name
Quantity
1.2 mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with toluene
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CCCC)(CC)N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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